![molecular formula C11H17BN2O2 B2440910 [2-(4-Methyl-1-piperazinyl)phenyl]boronic acid CAS No. 250383-80-3](/img/structure/B2440910.png)
[2-(4-Methyl-1-piperazinyl)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-(4-Methyl-1-piperazinyl)phenyl]boronic acid” is a boronic acid derivative. Boronic acids are known for their quick exchange kinetics and the possibility of easy application in various polymer systems . They are generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are also referred .Molecular Structure Analysis
The molecular formula of “[2-(4-Methyl-1-piperazinyl)phenyl]boronic acid” is C11H17BN2O2 . Its molecular weight is 220.08 g/mol .Chemical Reactions Analysis
Boronic acids, such as “[2-(4-Methyl-1-piperazinyl)phenyl]boronic acid”, are distinguished by their quick exchange kinetics . They are generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .Aplicaciones Científicas De Investigación
- Applications : Used for the synthesis of complex molecules, drug intermediates, and natural products .
- Scalable Method : Researchers have developed an improved and scalable synthesis method starting from commercially available 4-Chlorobenzhydryl compounds .
Suzuki–Miyaura Coupling
Cetirizine Synthesis
Protodeboronation Reactions
Mecanismo De Acción
Target of Action
The primary target of [2-(4-Methyl-1-piperazinyl)phenyl]boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The mode of action of [2-(4-Methyl-1-piperazinyl)phenyl]boronic acid involves its interaction with its targets in the Suzuki–Miyaura cross-coupling reaction . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by [2-(4-Methyl-1-piperazinyl)phenyl]boronic acid are primarily related to the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic pathways, leading to the formation of carbon–carbon bonds . The downstream effects of this reaction include the synthesis of a wide range of organic compounds .
Pharmacokinetics
It is known that boronic esters, such as [2-(4-methyl-1-piperazinyl)phenyl]boronic acid, are generally stable and readily prepared . These properties suggest that [2-(4-Methyl-1-piperazinyl)phenyl]boronic acid may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of [2-(4-Methyl-1-piperazinyl)phenyl]boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds . The specific molecular and cellular effects of [2-(4-Methyl-1-piperazinyl)phenyl]boronic acid would depend on the specific context of its use.
Action Environment
The action of [2-(4-Methyl-1-piperazinyl)phenyl]boronic acid can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction is known to be tolerant of a wide range of functional groups , suggesting that [2-(4-Methyl-1-piperazinyl)phenyl]boronic acid could be effective in a variety of chemical environments. Like all boronic esters, [2-(4-methyl-1-piperazinyl)phenyl]boronic acid is only marginally stable in water , which could limit its stability and efficacy in certain environments.
Propiedades
IUPAC Name |
[2-(4-methylpiperazin-1-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O2/c1-13-6-8-14(9-7-13)11-5-3-2-4-10(11)12(15)16/h2-5,15-16H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHJNDDIBAAYDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1N2CCN(CC2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methyl-1-piperazinyl)phenyl]boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

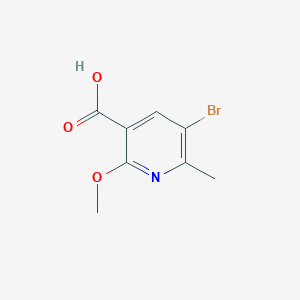
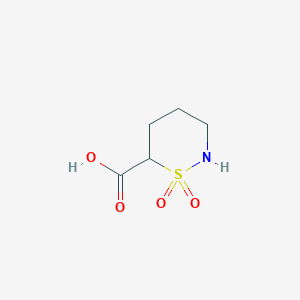

![(4-(1H-pyrrol-1-yl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2440835.png)

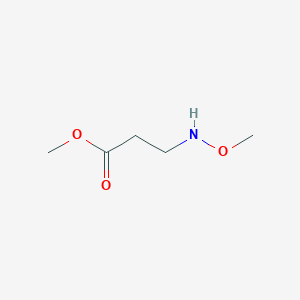
![4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde](/img/structure/B2440838.png)
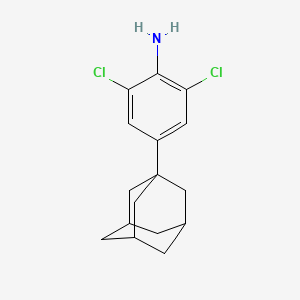

![Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}-4-methoxybenzoate](/img/structure/B2440845.png)
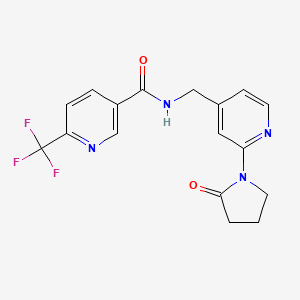
![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440848.png)
![(1-Methylsulfonylpiperidin-4-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2440849.png)
![1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)